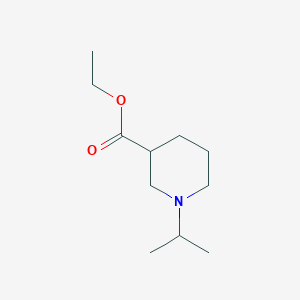

Ethyl 1-isopropylpiperidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-isopropylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-isopropylpiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and isopropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high yield and purity. The general reaction scheme can be represented as follows:

Step 1: Piperidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperidine-3-carboxylate.

Step 2: The intermediate product is then reacted with isopropylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-isopropylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 1-isopropylpiperidine-3-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Biology

This compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies indicate that derivatives exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus.

- Cholinesterase Inhibition : this compound has shown promise as an inhibitor of acetylcholinesterase, which may have implications for treating neurodegenerative diseases like Alzheimer's disease.

Medicine

The compound is explored for its therapeutic potential in drug development:

- Anticancer Activity : Research suggests that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.

- Neurological Disorders : Its cholinesterase inhibition properties are being studied for potential applications in treating cognitive disorders.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound derivatives against multi-drug resistant strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.073 to 0.125 mg/ml against tested bacteria, demonstrating significant potential as an antimicrobial agent .

Case Study 2: Cholinesterase Inhibition

Research focused on the cholinesterase inhibitory activity of this compound found that it effectively inhibited both acetylcholinesterase and butyrylcholinesterase enzymes. This activity suggests its potential use in treating Alzheimer's disease by enhancing cholinergic signaling in the brain.

Mecanismo De Acción

The mechanism of action of ethyl 1-isopropylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Ethyl 1-isopropylpiperidine-3-carboxylate can be compared with other piperidine derivatives such as:

- Ethyl 1-methylpiperidine-3-carboxylate

- Ethyl 1-ethylpiperidine-3-carboxylate

- Ethyl 1-propylpiperidine-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

Ethyl 1-isopropylpiperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is categorized under piperidine derivatives. Its molecular formula is C11H21NO2, and it features a piperidine ring substituted with an ethyl ester and an isopropyl group. The structural characteristics contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly through modulation of the glutamatergic system. Research indicates that compounds with similar structures often act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic plasticity and neurotransmission.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against six human tumor cell lines, revealing strong inhibitory activity. The growth inhibition (GI50) values are summarized in Table 1 below:

| Cell Line | GI50 (nM) |

|---|---|

| HT-29 | 0.4 ± 0.05 |

| HeLa | 0.3 ± 0.06 |

| MCF-7 | 2.0 ± 0.6 |

| Jurkat | 0.2 ± 0.08 |

| HL-60 | 0.4 ± 0.1 |

| RS4;11 | 0.3 ± 0.1 |

These results indicate that the compound has a potent cytotoxic effect, particularly against HeLa and HT-29 cell lines, which are commonly used in cancer research.

Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound may inhibit tubulin polymerization, a critical process for cell division and growth in cancer cells. This suggests potential applications in cancer therapy, particularly in targeting rapidly dividing cells.

Case Study 1: Antitumor Activity

A study published in Organic & Biomolecular Chemistry assessed the antitumor properties of various piperidine derivatives, including this compound. The study highlighted its ability to induce G2/M phase arrest in HeLa cells, leading to reduced proliferation rates. The compound showed significant potential as an antitumor agent, warranting further exploration in preclinical models to evaluate its efficacy and safety profile .

Case Study 2: Neuropharmacological Effects

In another study focusing on the modulation of glutamate receptors, this compound was evaluated for its effects on mGluR activity. It was found to enhance receptor responses in recombinant systems, indicating its potential as a therapeutic agent for neurodegenerative diseases where glutamate signaling is disrupted .

Propiedades

IUPAC Name |

ethyl 1-propan-2-ylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-4-14-11(13)10-6-5-7-12(8-10)9(2)3/h9-10H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEWGMFFMZYVCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552231 |

Source

|

| Record name | Ethyl 1-(propan-2-yl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100050-03-1 |

Source

|

| Record name | Ethyl 1-(propan-2-yl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.